molecular formula C9H15N3O B13524166 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole

Cat. No.: B13524166
M. Wt: 181.23 g/mol
InChI Key: DIJDEWYHAOXWTK-UHFFFAOYSA-N
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Description

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring linked to a pyrrolidine moiety via an ethyl ether linkage, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole typically involves the reaction of 1H-pyrazole with 2-(pyrrolidin-3-yloxy)ethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Tautomerism in Pyrazolones

Studies on related compounds (e.g., 1-phenyl-1H-pyrazol-3-ol) reveal that pyrazolones exist in equilibrium between hydroxy and keto forms. Solvent effects (e.g., DMSO vs. CDCl₃) influence tautomer stability, as observed via ¹H-NMR shifts .

Spectroscopic Analysis

  • ¹H NMR : Identifies hydroxy protons (δ ~12 ppm) and aromatic signals .

  • IR : Key peaks include ~3434 cm⁻¹ (NH stretching) and ~1625 cm⁻¹ (C=N/C=O stretching) .

  • HRMS : Confirms molecular formula (e.g., C₁₁H₁₂ClN₃ for 5-amino-3-(4-chlorophenyl)-1H-pyrazole) .

Analytical Data

CompoundKey Spectral Features
5-Amino-3-(4-chlorophenyl)-1H-pyrazoleIR: 3434, 3362, 3315 cm⁻¹; ¹H-NMR: δ 4.04 (NH₂), 5.79 (H-4)
1-Phenyl-1H-pyrazol-3-olIR: 3367, 3311 cm⁻¹; ¹H-NMR: δ 12.16 (OH)

Biological Activity

Pyrazole derivatives, including analogs of the target compound, exhibit:

  • Antioxidant activity : IC₅₀ values of 12.21–12.88 μg/mL .

  • Antimicrobial activity : MIC values ranging from 4–2048 μg/mL against pathogens .

Structural Comparisons

Compound NameStructural FeaturesReactivity Profile
1-(2-(Pyrrolidin-3-yloxy)ethyl)-1H-pyrazolePyrrolidine + ethyl substituentsEnhanced nucleophilic attack
4-(Pyrrolidin-3-yloxy)-1H-pyrazoleSingle pyrrolidine substituentReduced steric hindrance

Scientific Research Applications

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor or receptor modulator.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

    1-(2-(Pyrrolidin-3-yloxy)ethyl)pyrrolidine: This compound shares a similar structure but lacks the pyrazole ring, which may result in different chemical and biological properties.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features but differ in their functional groups and overall reactivity.

Uniqueness: 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1h-pyrazole is unique due to the presence of both the pyrazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Biological Activity

1-(2-(Pyrrolidin-3-yloxy)ethyl)-1H-pyrazole is a novel compound that belongs to the pyrazole family, which has gained significant attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This molecular formula indicates the presence of nitrogen and oxygen atoms, which are critical in determining the compound's biological activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In a study evaluating a series of pyrazole derivatives, it was found that certain compounds displayed potent activity against E. coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 40 µg/mL .

CompoundTarget StrainMIC (µg/mL)
1E. coli20
2Staphylococcus aureus15
3Bacillus subtilis30

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. For example, studies indicate that compounds with a similar structure to this compound inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. One study reported an IC50 value of 0.07 µM for a related pyrazole derivative in inhibiting COX-2 activity .

Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. A derivative closely related to our compound showed promising results against various cancer cell lines, including MCF-7 and A549, with IC50 values below 1 µM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several derivatives of pyrazole and evaluated their biological activities. Among these, one derivative demonstrated significant anti-inflammatory effects comparable to standard drugs like indomethacin. The study utilized carrageenan-induced edema models in mice to assess efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various pyrazole derivatives to identify structural features that enhance biological activity. Modifications at the pyrrolidine moiety significantly influenced the compound's potency against both bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(Pyrrolidin-3-yloxy)ethyl)-1H-pyrazole, and how can alkylation efficiency be maximized?

Methodological Answer: The synthesis involves alkylation of pyrazole derivatives with pyrrolidin-3-yloxyethyl groups. A general approach includes:

Pre-functionalization of pyrrolidine : Introduce hydroxyl or leaving groups (e.g., bromine) at the 3-position of pyrrolidine to facilitate ether bond formation.

Coupling with pyrazole : Use nucleophilic substitution (e.g., Mitsunobu reaction) to attach the pyrrolidinyloxyethyl chain to the pyrazole nitrogen.

Optimization : Monitor reaction conditions (e.g., temperature, solvent polarity, and base strength) to minimize side products. For example, highlights alkylation of pyrazoles using dichloromethane/triethylamine under reflux, achieving >80% yield .

Key Considerations :

  • Steric hindrance from the pyrrolidine ring may require prolonged reaction times.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts.

Q. How can tautomeric behavior and crystallographic properties of this compound be analyzed to resolve structural ambiguities?

Methodological Answer:

  • X-ray crystallography : Resolve keto-enol tautomerism (common in pyrazoles) by analyzing bond lengths (e.g., C=O vs. C–O). demonstrates that C=O bond lengths of ~1.28 Å confirm keto dominance in pyrazole derivatives .
  • Spectroscopic validation : Use 1H^1H-/13C^{13}C-NMR to detect tautomeric shifts. For example, enolic protons appear as broad singlets at δ 10–12 ppm.

Advanced Tip : Hydrogen bonding networks (e.g., N–H···O interactions) stabilize crystal packing, as seen in ’s R_2$$^2(8) ring motifs .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the biological activity of this compound against kinase targets?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

Q. What strategies resolve contradictions in reported antimicrobial activity data for pyrazole-pyrrolidine hybrids?

Methodological Answer:

Standardized Assays : Use CLSI/MIC guidelines to ensure consistency in bacterial strains, inoculum size, and growth media.

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, shows that bromoethyl groups enhance antibacterial potency by improving membrane penetration .

Mechanistic Studies : Probe membrane disruption (via fluorescence assays) or enzyme inhibition (e.g., β-lactamase) to isolate activity drivers.

Case Study : notes that keto tautomers of pyrazoles exhibit higher antimicrobial activity than enol forms due to improved target binding .

Q. How can regioselective functionalization of the pyrrolidine ring be achieved to modulate pharmacokinetic properties?

Methodological Answer:

Protecting Groups : Temporarily block the pyrrolidine nitrogen with Boc/Cbz groups to direct functionalization to the 3-position.

Catalytic Strategies : Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation. employs palladium-mediated coupling to introduce aryl groups at specific positions .

Pharmacokinetic Profiling : Assess logP (via HPLC) and metabolic stability (using liver microsomes) to correlate substituents with ADME properties.

Example : Introducing electron-withdrawing groups (e.g., -CF3_3) on pyrrolidine improves metabolic stability, as seen in ’s trifluoromethyl derivatives .

Q. What advanced spectroscopic techniques validate the compound’s interaction with biological membranes or proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
  • NMR Titration : Track chemical shift perturbations in 1H^1H-NMR spectra upon protein addition.
  • Fluorescence Quenching : Use tryptophan residues in proteins to study binding-induced quenching (Stern-Volmer analysis).

Reference : utilized single-crystal X-ray diffraction to confirm hydrogen-bonding interactions critical for biological activity .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(2-pyrrolidin-3-yloxyethyl)pyrazole

InChI

InChI=1S/C9H15N3O/c1-3-11-12(5-1)6-7-13-9-2-4-10-8-9/h1,3,5,9-10H,2,4,6-8H2

InChI Key

DIJDEWYHAOXWTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCCN2C=CC=N2

Origin of Product

United States

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